CASIN

Beschreibung

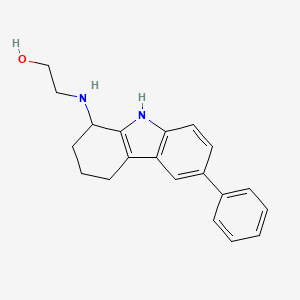

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O/c23-12-11-21-19-8-4-7-16-17-13-15(14-5-2-1-3-6-14)9-10-18(17)22-20(16)19/h1-3,5-6,9-10,13,19,21-23H,4,7-8,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXIUMAOXORBRCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)C4=CC=CC=C4)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387144 | |

| Record name | 2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6044-86-6, 425399-05-9 | |

| Record name | 2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol. This molecule belongs to the carbazole family, a class of heterocyclic compounds renowned for their diverse pharmacological activities.[1][2][3][4][5] While this specific derivative is not extensively documented in publicly available literature, this guide extrapolates from established chemical principles and data on structurally related compounds to present a detailed profile. We will explore a plausible synthetic route, predict its physicochemical properties, and discuss its potential therapeutic applications based on the well-established bioactivities of the carbazole scaffold.

Chemical Structure and Properties

The chemical structure of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol combines a 6-phenyl-substituted tetrahydrocarbazole core with an aminoethanol side chain at the 1-position.

Structure:

Predicted Physicochemical Properties:

Due to the absence of direct experimental data for the title compound, the following properties are estimated based on structurally similar tetrahydrocarbazole derivatives.[6][7]

| Property | Predicted Value |

| Molecular Formula | C20H22N2O |

| Molecular Weight | 318.41 g/mol |

| Appearance | Likely a solid at room temperature |

| Melting Point | Expected to be in the range of 150-250 °C |

| Boiling Point | > 400 °C (with decomposition) |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. |

| pKa | The amino groups would impart basic properties. |

Synthesis

A plausible and efficient synthetic route for 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol involves a two-step process: the Fischer indole synthesis to construct the carbazole core, followed by reductive amination to introduce the aminoethanol side chain.

Step 1: Synthesis of 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (Intermediate 1)

The core structure can be synthesized via the Fischer indole synthesis, a classic method for preparing indoles from a phenylhydrazine and a ketone or aldehyde.[8][9][10][11] In this case, 4-phenylphenylhydrazine (also known as 4-biphenylhydrazine) is reacted with cyclohexanone in the presence of an acid catalyst.

Reaction Scheme:

Figure 1: Synthesis of the carbazole intermediate.

Experimental Protocol (General Procedure):

-

A mixture of 4-phenylphenylhydrazine hydrochloride and cyclohexanone is prepared in a suitable solvent, such as glacial acetic acid or ethanol.[12]

-

An acid catalyst, like sulfuric acid, polyphosphoric acid (PPA), or a Lewis acid (e.g., ZnCl2), is added to the mixture.[8][9]

-

The reaction mixture is heated to reflux for several hours until the starting materials are consumed (monitored by TLC).

-

Upon cooling, the product, 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, often precipitates and can be collected by filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol (Final Product)

The final compound is synthesized through the reductive amination of the intermediate ketone with ethanolamine. This reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[13][14][15][16]

Reaction Scheme:

Figure 2: Reductive amination to form the final product.

Experimental Protocol (General Procedure):

-

The intermediate, 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, is dissolved in a suitable solvent, such as methanol or dichloromethane.

-

Ethanolamine is added to the solution, often in a slight excess.

-

A reducing agent is added to the mixture. Sodium cyanoborohydride (NaBH3CN) is a common choice as it is selective for the iminium ion intermediate and does not readily reduce the ketone starting material.[15] Alternatively, catalytic hydrogenation (H2 gas with a palladium catalyst) can be employed.[14]

-

The reaction is stirred at room temperature or with gentle heating until completion.

-

The reaction is quenched, and the product is isolated through extraction and purified by column chromatography.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol, the carbazole scaffold is a well-established pharmacophore with a broad range of biological activities.[1][3][4][5]

Potential Therapeutic Areas:

-

Anticancer: Many carbazole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerase, tubulin polymerization, and various protein kinases.[17] They can also induce apoptosis in cancer cells.

-

Antimicrobial: The carbazole nucleus is present in several naturally occurring antimicrobial alkaloids.[1] Synthetic derivatives have also shown significant antibacterial and antifungal properties.[3]

-

Anti-inflammatory: Certain carbazole derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.[4]

-

Neuroprotective: Some carbazole compounds have been investigated for their neuroprotective properties, with potential applications in neurodegenerative diseases like Alzheimer's.[3]

Potential Signaling Pathway Involvement:

Based on the activities of related carbazole compounds, 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol could potentially interact with the following signaling pathways:

Figure 3: Potential signaling pathways modulated by the title compound.

Conclusion and Future Directions

2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol represents an interesting, yet underexplored, derivative of the pharmacologically significant carbazole family. This guide has outlined a feasible synthetic pathway and predicted its key properties. The diverse biological activities associated with the carbazole scaffold suggest that this compound warrants further investigation for its potential therapeutic applications, particularly in the areas of oncology, infectious diseases, and neuropharmacology.

Future research should focus on the actual synthesis and characterization of this molecule to confirm its structure and physicochemical properties. Subsequently, comprehensive in vitro and in vivo studies are necessary to elucidate its specific biological activities and mechanisms of action, including its interactions with various signaling pathways. Such research will be crucial in determining the true therapeutic potential of this novel carbazole derivative.

References

- 1. echemcom.com [echemcom.com]

- 2. [PDF] A Concise Review on Carbazole Derivatives and its Biological Activities | Semantic Scholar [semanticscholar.org]

- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrpc.com [ijrpc.com]

- 5. wjarr.com [wjarr.com]

- 6. jmchemsci.com [jmchemsci.com]

- 7. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. byjus.com [byjus.com]

- 12. scispace.com [scispace.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. mdpi.com [mdpi.com]

In-Depth Technical Guide: 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol (CASIN)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the compound 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol, also known as CASIN. It includes its chemical identifiers, key biological activities as a selective inhibitor of the small GTPase Cdc42, and detailed experimental protocols for its synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers in the fields of cell biology, drug discovery, and regenerative medicine.

Chemical Identity and Properties

| Property | Value | Reference |

| CAS Number | 425399-05-9 | [1] |

| IUPAC Name | 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol | |

| Synonyms | CASIN, Pirl1-related Compound 2 | [2] |

| Molecular Formula | C20H22N2O | [2] |

| Molecular Weight | 306.41 g/mol | [3] |

| Appearance | White to Yellow Solid | |

| Solubility | Soluble in DMSO | [4] |

Biological Activity and Mechanism of Action

CASIN is a selective inhibitor of the cell division control protein 42 homolog (Cdc42), a small GTPase belonging to the Rho family. Cdc42 is a critical regulator of numerous cellular processes, including cytoskeleton organization, cell cycle progression, and signal transduction.[5] CASIN exerts its biological effects by specifically inhibiting the activity of Cdc42, with a reported half-maximal inhibitory concentration (IC50) of 2 µM.[6]

The primary reported biological activities of CASIN include:

-

Rejuvenation of Hematopoietic Stem Cells (HSCs): CASIN has been shown to reverse the age-related decline in HSC function.[7][8] Treatment with CASIN restores the polarity of aged HSCs, a key factor in their self-renewal and differentiation capabilities.[1]

-

Antifungal Activity: Preliminary studies suggest that CASIN possesses antifungal properties, although the exact mechanism and spectrum of activity are still under investigation.[4]

-

Modulation of Cell Migration and Polarity: As a Cdc42 inhibitor, CASIN influences cell migration and the establishment of cell polarity, processes that are fundamental in development, immune response, and cancer metastasis.[9]

Experimental Protocols

Synthesis of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol (CASIN)

Step 1: Synthesis of 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

This intermediate can be synthesized via the Borsche–Drechsel cyclization reaction.[2]

-

Reactants: 4-phenylphenylhydrazine hydrochloride and cyclohexanone.

-

Procedure:

-

A mixture of 4-phenylphenylhydrazine hydrochloride and cyclohexanone is refluxed in a suitable solvent such as ethanol or acetic acid.

-

The reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield the crude 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one.

-

The crude product can be purified by recrystallization from an appropriate solvent system.

-

Step 2: Reductive Amination to Yield 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol

The ketone intermediate is converted to the final product via reductive amination.

-

Reactants: 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, 2-aminoethanol, and a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride).

-

Procedure:

-

The 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is dissolved in a suitable solvent like methanol or dichloromethane.

-

An excess of 2-aminoethanol is added to the solution, followed by the portion-wise addition of the reducing agent at a controlled temperature.

-

The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure to obtain the crude product.

-

Purification is achieved through column chromatography to yield pure 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol.

-

Cdc42 Activation Assay (GTPase Pull-Down Assay)

This assay is used to determine the effect of CASIN on the activity of Cdc42 by measuring the amount of active, GTP-bound Cdc42 in cell lysates.[3][12][13]

-

Principle: A protein domain that specifically binds to the active (GTP-bound) form of Cdc42, such as the p21-binding domain (PBD) of PAK1, is immobilized on agarose beads. These beads are used to "pull down" active Cdc42 from cell lysates. The amount of pulled-down Cdc42 is then quantified by Western blotting.

-

Materials:

-

Cells of interest

-

CASIN

-

Lysis buffer

-

PBD-agarose beads

-

Anti-Cdc42 antibody

-

SDS-PAGE and Western blotting reagents

-

-

Procedure:

-

Cell Lysis: Treat cells with CASIN at desired concentrations and for specific durations. Lyse the cells on ice with a suitable lysis buffer containing protease inhibitors.

-

Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Pull-Down: Incubate equal amounts of protein from each lysate with PBD-agarose beads for 1-2 hours at 4°C with gentle rotation.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Cdc42 antibody to detect the amount of active Cdc42. An aliquot of the total cell lysate should also be run to determine the total Cdc42 levels for normalization.

-

Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of CASIN that inhibits the visible growth of a fungal strain.[14]

-

Principle: A standardized suspension of the fungus is exposed to serial dilutions of CASIN in a liquid growth medium. The MIC is determined after a specified incubation period.

-

Materials:

-

Fungal strain (e.g., Candida albicans)

-

CASIN

-

RPMI-1640 medium (or other suitable fungal growth medium)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

-

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the fungal strain in the growth medium.

-

Serial Dilutions: Prepare serial dilutions of CASIN in the 96-well plate.

-

Inoculation: Add the fungal inoculum to each well. Include a positive control (fungus without CASIN) and a negative control (medium only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of CASIN at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm.

-

Hematopoietic Stem Cell (HSC) Polarity Assay

This assay assesses the effect of CASIN on the polarity of HSCs, a key indicator of their functional state.[1][7]

-

Principle: The localization of polarity markers, such as Cdc42 and α-tubulin, within the cells is visualized using immunofluorescence microscopy. A polarized cell will show an asymmetric distribution of these markers.

-

Materials:

-

Hematopoietic stem cells

-

CASIN

-

Fixative (e.g., paraformaldehyde)

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Primary antibodies (anti-Cdc42, anti-α-tubulin)

-

Fluorescently labeled secondary antibodies

-

DAPI (for nuclear staining)

-

Confocal microscope

-

-

Procedure:

-

Cell Treatment: Treat isolated HSCs with CASIN at the desired concentration.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them.

-

Immunostaining: Incubate the cells with primary antibodies against Cdc42 and α-tubulin, followed by incubation with fluorescently labeled secondary antibodies.

-

Nuclear Staining: Stain the nuclei with DAPI.

-

Imaging: Acquire images using a confocal microscope.

-

Analysis: Quantify the percentage of polarized cells. A cell is considered polar if the immunofluorescence signal for the polarity marker is concentrated in one hemisphere of the cell.

-

Signaling Pathways and Experimental Workflows

Cdc42 Signaling Pathway

Cdc42 acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. This cycle is regulated by Guanine nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs). In its active state, Cdc42 interacts with various downstream effectors to regulate a multitude of cellular processes. CASIN inhibits the activation of Cdc42, thereby disrupting these downstream signaling cascades.

Caption: The Cdc42 signaling pathway and the inhibitory action of CASIN.

Experimental Workflow for Cdc42 Pull-Down Assay

The following diagram illustrates the key steps in determining the inhibitory effect of CASIN on Cdc42 activity.

Caption: Workflow for assessing Cdc42 activity using a pull-down assay.

Conclusion

2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol (CASIN) is a valuable research tool for investigating the diverse roles of Cdc42 in cellular physiology and pathology. Its ability to selectively inhibit Cdc42 activity provides a powerful means to dissect signaling pathways and explore potential therapeutic interventions for age-related disorders, fungal infections, and diseases characterized by aberrant cell migration. This technical guide provides a foundation for researchers to design and execute experiments utilizing this promising compound. Further research is warranted to fully elucidate its therapeutic potential and expand its applications.

References

- 1. CDC42 ACTIVITY REGULATES HEMATOPOIETIC STEM CELL AGING AND REJUVENATION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. op.niscair.res.in [op.niscair.res.in]

- 3. Cdc42 Pull-down Activation Assay - Cytoskeleton, Inc. [cytoskeleton.com]

- 4. Cdc42 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

- 5. Synthesis, Characterisation and Applications of Casein Conjugated Gold [ijaresm.com]

- 6. researchgate.net [researchgate.net]

- 7. Aging of human hematopoietic stem cells is linked to changes in Cdc42 activity | Haematologica [haematologica.org]

- 8. Aging alters the epigenetic asymmetry of HSC division - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rational identification of a Cdc42 inhibitor presents a new regimen for long-term hematopoietic stem cell mobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. cytoskeleton.com [cytoskeleton.com]

- 13. cellbiolabs.com [cellbiolabs.com]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide on the Putative Mechanism of Action of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol is a novel chemical entity for which no specific mechanism of action has been elucidated in publicly available scientific literature. The following guide is a synthesized overview based on the known biological activities of structurally related carbazole and tetrahydrocarbazole derivatives. The proposed mechanism, experimental data, and protocols are therefore hypothetical and intended to serve as an illustrative framework for the potential pharmacological characterization of this compound class.

Introduction

The carbazole and tetrahydrocarbazole scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of these ring systems have shown a wide array of pharmacological activities, including anti-cancer, antimicrobial, and central nervous system (CNS) effects.[1][3] Notably, substituted tetrahydrocarbazoles have been investigated as potent ligands for various G-protein coupled receptors (GPCRs), ion channels, and enzymes.[4][5][6] This document outlines a putative mechanism of action for 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol, postulating its role as a selective antagonist of the serotonin 5-HT6 receptor, a target implicated in cognitive function and various CNS disorders.[4]

Proposed Mechanism of Action: 5-HT6 Receptor Antagonism

Based on the activity of similar carbazole derivatives, we hypothesize that 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol acts as a competitive antagonist at the 5-HT6 serotonin receptor. The 5-HT6 receptor is a GPCR that is coupled to the Gs alpha subunit, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).

The proposed antagonistic action of the compound would involve binding to the 5-HT6 receptor without activating it, thereby blocking the downstream signaling cascade initiated by the endogenous ligand, serotonin. This inhibition of the cAMP pathway is a key element of its putative therapeutic effect in CNS disorders.

Signaling Pathway Diagram

Caption: Putative mechanism of 5-HT6 receptor antagonism.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that would be generated to characterize the pharmacological profile of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol as a 5-HT6 receptor antagonist.

| Assay Type | Parameter | Value | Units |

| Receptor Binding | |||

| 5-HT6 (human, recombinant) | Ki | 5.2 | nM |

| 5-HT2A (human, recombinant) | Ki | > 1,000 | nM |

| D2 (human, recombinant) | Ki | > 1,000 | nM |

| Functional Antagonism | |||

| cAMP Accumulation (HEK293 cells) | IC50 | 12.8 | nM |

| In Vivo Target Engagement | |||

| Receptor Occupancy (Rat Brain) | ED50 | 2.5 | mg/kg |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the human 5-HT6 receptor.

Methodology:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor are prepared by homogenization and centrifugation.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

-

Radioligand: [3H]-LSD (~80 Ci/mmol).

-

Incubation: Cell membranes (10-20 µg protein) are incubated with [3H]-LSD (1-2 nM) and varying concentrations of the test compound in a total volume of 200 µL.

-

Non-specific Binding: Determined in the presence of 10 µM methiothepin.

-

Incubation Conditions: 60 minutes at 37°C.

-

Termination: The reaction is terminated by rapid filtration through GF/B filters using a cell harvester. Filters are washed three times with ice-cold assay buffer.

-

Detection: Radioactivity is quantified by liquid scintillation counting.

-

Data Analysis: IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To measure the functional antagonism of the 5-HT6 receptor by the test compound.

Methodology:

-

Cell Culture: HEK293 cells expressing the human 5-HT6 receptor are cultured to ~80% confluency.

-

Assay Medium: DMEM containing 0.5 mM IBMX (a phosphodiesterase inhibitor).

-

Procedure:

-

Cells are pre-incubated with varying concentrations of the test compound for 20 minutes.

-

Serotonin (agonist) is added at a concentration equal to its EC80 and incubated for 30 minutes at 37°C.

-

-

Lysis and Detection: Cells are lysed, and intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

-

Data Analysis: The concentration-response curve for the antagonist is plotted, and the IC50 value is determined using non-linear regression.

Experimental Workflow Diagram

References

- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [mostwiedzy.pl]

- 5. Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Silico Prediction and Validation of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol Bioactivity: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract

The carbazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, neuroprotective, and antiviral effects. This whitepaper outlines a comprehensive in silico and experimental workflow to predict and validate the bioactivity of a specific derivative, 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol. Due to the absence of published experimental data for this compound, this guide serves as a prospective framework for its evaluation. We detail methodologies for target identification based on structural analogs, followed by robust computational analyses including molecular docking and ADMET prediction. Furthermore, we provide detailed protocols for the subsequent experimental validation of the most promising predicted activities, focusing on acetylcholinesterase inhibition, anticancer effects (targeting topoisomerase I and the p53 pathway), and antiviral activity against Human Papillomavirus (HPV).

Introduction: The Therapeutic Potential of Carbazole Derivatives

Carbazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in drug discovery. The rigid, planar carbazole nucleus can be readily functionalized at multiple positions, allowing for the synthesis of diverse chemical libraries with a broad pharmacological profile.[1] Published research on structurally similar 2,3,4,9-tetrahydro-1H-carbazole compounds has revealed several promising therapeutic avenues:

-

Neuroprotective Activity: Derivatives have been identified as selective acetylcholinesterase (AChE) inhibitors, suggesting potential applications in the treatment of Alzheimer's disease.[2]

-

Anticancer Activity: Various carbazole compounds have demonstrated potent anticancer effects through mechanisms such as the inhibition of topoisomerase I, modulation of the p53 tumor suppressor pathway, and inhibition of DNA methyltransferase 1 (DNMT1).[1][3][4]

-

Antiviral Activity: Certain substituted tetrahydrocarbazoles have shown potent in vitro activity against human papillomaviruses (HPV).[5]

Given these precedents, this document outlines a systematic approach to characterize the bioactivity profile of the novel compound 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol.

In Silico Bioactivity Prediction Workflow

The initial phase of our investigation employs a suite of computational tools to predict the compound's pharmacokinetic properties and its potential interactions with various biological targets. This in silico approach allows for a rapid, cost-effective screening process to prioritize subsequent experimental validation.

Ligand and Target Preparation

The workflow begins with the preparation of the 3D structure of the ligand (2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol) and the selection of potential protein targets based on the known activities of carbazole analogs.

-

Ligand Preparation: The 2D structure of the compound will be drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D structure. Energy minimization will be performed using a suitable force field (e.g., MMFF94) to obtain a stable conformation for docking.

-

Target Selection: Based on literature, the following protein targets are prioritized for initial investigation:

-

Acetylcholinesterase (AChE): For neuroprotective potential.

-

Topoisomerase I (Topo I): For anticancer potential.

-

MDM2: As a key negative regulator of the p53 pathway.

-

Human Papillomavirus (HPV) E2 Protein: For antiviral potential.

-

Molecular Docking Analysis

Molecular docking will be performed to predict the binding affinity and interaction patterns of the compound with the selected targets.

Methodology:

-

Protein Preparation: 3D crystal structures of the target proteins will be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, and polar hydrogens and charges will be added.

-

Binding Site Definition: The binding site will be defined based on the location of the co-crystallized ligand in the original PDB structure or identified using pocket detection algorithms.

-

Docking Simulation: Docking will be carried out using software such as AutoDock Vina. The ligand will be treated as flexible, and the protein will be kept rigid.

-

Analysis: The results will be analyzed based on the predicted binding energy (kcal/mol) and the visualization of key interactions (e.g., hydrogen bonds, hydrophobic interactions).

ADMET Prediction

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compound will be predicted using various in silico models to assess its drug-likeness.[3][6][7][8]

Methodology: Web-based platforms and software such as SwissADME, pkCSM, and PreADMET will be used to predict the following parameters:[3][6][9]

-

Physicochemical Properties: Molecular Weight, LogP, H-bond donors/acceptors.

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

Predicted Quantitative Data

The following tables summarize the predicted quantitative data that will be generated from the in silico analyses.

Table 1: Predicted Molecular Docking Scores

| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues |

|---|---|---|---|---|

| Acetylcholinesterase | 4EY7 | Value | Value | Residues |

| Topoisomerase I | 1K4T | Value | Value | Residues |

| MDM2 | 4HG7 | Value | Value | Residues |

| HPV E2 | 2BOP | Value | Value | Residues |

Table 2: Predicted ADMET Properties

| Property | Parameter | Predicted Value |

|---|---|---|

| Physicochemical | Molecular Weight | Value |

| LogP (Consensus) | Value | |

| H-Bond Donors | Value | |

| H-Bond Acceptors | Value | |

| Absorption | HIA (%) | Value |

| Caco-2 Permeability (log Papp) | Value | |

| Distribution | BBB Permeant | Yes/No |

| Metabolism | CYP2D6 Inhibitor | Yes/No |

| CYP3A4 Inhibitor | Yes/No | |

| Toxicity | AMES Mutagenicity | Yes/No |

| | hERG I Inhibitor | Yes/No |

Visualizations: Workflows and Pathways

Caption: In Silico Prediction Workflow.

Caption: p53 Signaling Pathway Modulation.

Experimental Validation Protocols

Following the in silico analysis, the most promising predicted activities must be validated through in vitro experiments. Detailed protocols for key assays are provided below.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman's method to quantify AChE activity.

Materials:

-

Human recombinant AChE

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compound and Donepezil (positive control)

-

96-well microplate and plate reader

Protocol:

-

Prepare stock solutions of the test compound and Donepezil in DMSO.

-

In a 96-well plate, add 140 µL of phosphate buffer to each well.

-

Add 20 µL of DTNB solution.

-

Add 10 µL of various concentrations of the test compound or Donepezil.

-

Add 20 µL of AChE solution and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the ATCI substrate.

-

Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value by plotting inhibition versus log concentration.

Topoisomerase I (Topo I) DNA Cleavage Assay

This assay determines if the compound can stabilize the Topo I-DNA cleavage complex, a hallmark of Topo I poisons.[4]

Materials:

-

Human Topo I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Reaction buffer (10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

-

Test compound and Camptothecin (positive control)

-

Proteinase K

-

Agarose gel, ethidium bromide, and electrophoresis equipment

Protocol:

-

Set up the reaction mixture containing 100 ng of supercoiled DNA, reaction buffer, and various concentrations of the test compound or Camptothecin in a final volume of 20 µL.

-

Add 2 units of human Topo I to initiate the reaction.

-

Incubate the mixture at 37°C for 30 minutes.

-

Terminate the reaction by adding SDS (to 1%) and Proteinase K (50 µg/mL) and incubate for another 30 minutes at 37°C.

-

Add loading dye to the samples and load them onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis at 50V for 2 hours.

-

Visualize the DNA bands under UV light. An increase in the nicked circular DNA form relative to the relaxed form indicates Topo I poisoning.

p53 Pathway Activation Assay

This cell-based assay measures the activation and nuclear translocation of p53.

Materials:

-

Human cancer cell line with wild-type p53 (e.g., A549)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Test compound and Nutlin-3 (positive control)

-

Primary antibody against p53

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear staining

-

High-content imaging system

Protocol:

-

Seed A549 cells in a 96-well imaging plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or Nutlin-3 for 24 hours.

-

Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Block with 1% BSA and incubate with the primary p53 antibody overnight at 4°C.

-

Wash and incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour.

-

Acquire images using a high-content imaging system.

-

Quantify the nuclear translocation of p53 by measuring the fluorescence intensity of p53 staining within the DAPI-stained nuclear region.

Anti-Human Papillomavirus (HPV) Pseudovirus (PsV) Assay

This assay evaluates the compound's ability to inhibit the early stages of HPV infection using non-infectious pseudoviruses.[10]

Materials:

-

HPV-16 PsVs carrying a reporter gene (e.g., Gaussia luciferase)

-

HEK293T cells (or other susceptible cell lines)

-

Cell culture medium

-

Test compound

-

Luciferase assay reagent

Protocol:

-

Seed HEK293T cells in a 96-well plate and grow to 80-90% confluency.

-

Pre-incubate HPV-16 PsVs with various concentrations of the test compound for 1 hour at 37°C.

-

Add the PsV-compound mixture to the cells and incubate for 72 hours.

-

Measure the luciferase activity in the cell culture supernatant according to the manufacturer's protocol.

-

Calculate the percentage of infection inhibition and determine the IC50 value.

Conclusion

This whitepaper presents a comprehensive, structured approach for the in silico prediction and subsequent experimental validation of the bioactivity of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol. By leveraging computational screening, we can efficiently identify the most probable therapeutic applications for this novel compound, thereby prioritizing resources for targeted in vitro testing. The detailed workflows and protocols provided herein serve as a robust guide for researchers in the field of drug discovery to systematically evaluate the potential of new chemical entities derived from the versatile carbazole scaffold. The successful execution of this framework will elucidate the compound's mechanism of action and establish its potential as a lead candidate for further preclinical development.

References

- 1. A novel drug screening assay for papillomavirus specific antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 8. In Silico Tools and Software to Predict ADMET of New Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. In vitro inhibitory activity against HPV of the monoterpenoid zinc tetra-ascorbo-camphorate - PMC [pmc.ncbi.nlm.nih.gov]

2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol: A Scoping Review of its Therapeutic Potential Based on Structurally Related Carbazole Derivatives

Disclaimer: Publicly available scientific literature lacks specific experimental data on the biological activity and therapeutic potential of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol. This document, therefore, presents a comprehensive overview of the known therapeutic activities of structurally similar carbazole and tetrahydrocarbazole derivatives to extrapolate the potential applications of the target compound. The information herein is intended for research and drug development professionals.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1] The rigid, tricyclic carbazole scaffold is a key pharmacophore found in various natural products and synthetic molecules exhibiting a wide array of biological activities.[1][2] These activities include neuroprotective, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide will explore the potential therapeutic applications of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol by examining the established biological effects of related carbazole derivatives.

Potential Therapeutic Applications

Based on the activities of analogous compounds, 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol could be a promising candidate for several therapeutic areas.

Neuroprotective Effects

Numerous carbazole derivatives have demonstrated significant neuroprotective properties, suggesting a potential role in treating neurodegenerative diseases like Alzheimer's and managing traumatic brain injury.[2][3][4] The proposed mechanisms for these neuroprotective effects include antioxidative activity and reduction of oxidative stress.[3][4] Some N-substituted carbazoles have shown the ability to modulate amyloid-β (Aβ) peptides, which are implicated in Alzheimer's disease pathology.[2]

Anticancer Activity

The carbazole nucleus is a core component of several anticancer agents.[5][6][7] Derivatives of tetrahydrocarbazole have shown cytotoxic activity against various cancer cell lines, including lung, breast, and colon cancer.[6][8] The anticancer mechanisms of carbazole derivatives are diverse and can include the induction of apoptosis and cell cycle arrest.[9]

Antimicrobial and Antifungal Activity

The lipophilic nature of the carbazole structure is thought to facilitate its passage through microbial cell membranes, leading to antimicrobial and antifungal effects.[2] Various N-substituted carbazoles and their derivatives have shown promising activity against a range of bacterial and fungal strains, including S. aureus, B. subtilis, E. coli, C. albicans, and A. fumigatus.[2][10]

Quantitative Data from Related Compounds

To provide a quantitative perspective, the following table summarizes the reported biological activities of various carbazole derivatives that are structurally related to the topic compound.

| Compound Class | Specific Derivative | Biological Activity | Cell Line/Model | Measured Potency (IC₅₀, MIC, etc.) |

| Phenyl-Carbazoles | 2-phenyl-9-(p-tolyl)-9H-carbazole | Neuroprotective | Not specified | Considerable activity at 3 µM |

| Tetrahydrocarbazoles | Compound 3 (a 6-methyl-2,3,4,9-tetrahydro-1H-carbazole derivative) | Anticancer | Calu1 (lung carcinoma) | IC₅₀ of 2.5 nM[6] |

| Carbazole-based Thiazole Derivatives | 4-(4-bromophenyl)-2-(2-((9-ethyl-9H-carbazol-3-yl)methylene)hydrazinyl)thiazole | Anticancer | A549, MCF-7, HT29 | Significant cytotoxicity[8] |

| Aza-tetrahydrocarbazole Derivatives | Compound 12b | Hypoglycemic | HepG2 | 45% increase in glucose consumption[11] |

| N-substituted Carbazoles | 1,2,4-triazole substituted carbazole | Antifungal | C. albicans | MIC of 2–4 µg/mL[2] |

Experimental Protocols: A Generalized Approach

While specific protocols for the synthesis of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol are not available, a general synthesis for 1-amino-tetrahydrocarbazole derivatives can be outlined based on established methods.

General Synthesis of 1-Amino-Tetrahydrocarbazole Derivatives

A common route for synthesizing the tetrahydrocarbazole core is the Fischer indole synthesis.[10][12] A subsequent amination step can introduce the amino group at the 1-position. A plausible synthetic pathway is illustrated in the diagram below.

References

- 1. echemcom.com [echemcom.com]

- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds - Zhang - Current Medicinal Chemistry [medjrf.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Selective and effective anticancer agents: Synthesis, biological evaluation and structure-activity relationships of novel carbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. wjarr.com [wjarr.com]

- 11. Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

The Multifaceted Role of 2,3,4,9-Tetrahydro-1H-carbazole Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,3,4,9-tetrahydro-1H-carbazole scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in the development of novel therapeutic agents. Its unique structural features allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanisms of action of tetrahydro-1H-carbazole derivatives, with a focus on their applications in oncology, neurodegenerative diseases, and infectious diseases.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have demonstrated significant potential as anticancer agents by modulating various cancer-associated pathways, including apoptosis, cell cycle arrest, and angiogenesis.[1]

Quantitative Data on Anticancer Activity:

The cytotoxic effects of various tetrahydro-1H-carbazole derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of the most potent compounds are summarized below.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Tetrahydrocarbazole-tethered triazole (5g) | MCF-7 (Breast) | Not explicitly stated, but identified as most potent | [2] |

| 1,2,3-Triazole linked tetrahydrocurcumin (4g) | HCT-116 (Colon) | 1.09 ± 0.17 | [3] |

| 1,2,3-Triazole linked tetrahydrocurcumin (4g) | A549 (Lung) | 45.16 ± 0.92 | [3] |

| N-Substituted Tetrahydrocarbazoles | Not specified | Not specified | [4] |

Signaling Pathways in Cancer:

Vascular Endothelial Growth Factor (VEGF) Signaling Pathway:

Tumor Necrosis Factor-alpha (TNF-α) Signaling Pathway:

Neuroprotective Activity: A Multifactorial Approach to Alzheimer's Disease

Tetrahydro-1H-carbazole derivatives have been identified as promising candidates for the treatment of Alzheimer's disease due to their ability to address multiple pathological aspects of the disease.[5] These compounds have been shown to normalize endoplasmic reticulum (ER) calcium homeostasis, improve mitochondrial function, and reduce the production of amyloid-beta (Aβ) peptides.[5]

Quantitative Data on Anti-Alzheimer's Activity:

The inhibitory activity of these derivatives against acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease, has been quantified.

| Compound/Derivative | Target | IC50 | Reference |

| 6-Amino-2,3,4,9-tetrahydro-1H-carbazole (Compound 3) | AChE | Selective inhibitor | [6] |

| 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole (Compound 4) | AChE | Selective inhibitor | [6] |

| N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine (Compound 17) | AChE | Selective inhibitor | [6] |

| Donepezil (Reference Drug) | AChE | 0.41 ± 0.09 µM | [7] |

Signaling Pathways in Alzheimer's Disease:

ER Calcium Homeostasis and APP Processing:

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Tetrahydro-1H-carbazole derivatives have also been investigated for their antimicrobial properties, showing activity against a range of bacterial and fungal strains.

Quantitative Data on Antimicrobial Activity:

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.

| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Compound 8 (4-fluoro substituted) | S. aureus | 16 (65% inhibition) | [5] |

| Compound 6 (2-fluoro substituted) | S. aureus | 64 | [5] |

| Compounds 2, 3, 4, 5, 7, 8, 9, 10 | S. epidermidis | 32 | [5] |

| Compound 2 | S. aureus (MTCC87) | 48.42 | [8] |

| Compound 1 | S. aureus (MTCC87) | 53.19 | [8] |

| Compound 3 | B. cereus (MTCC430) | 12.73 | [8] |

| Compound 2 | E. coli (MTCC46) | 168.01 | [8] |

| Compound 1 | S. Typhimurium (MTCC733) | 50.08 | [8] |

Experimental Protocols

Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole Core (Fischer Indole Synthesis):

A common and efficient method for the synthesis of the tetrahydro-1H-carbazole scaffold is the Fischer indole synthesis.[9]

General Procedure:

-

A mixture of a substituted phenylhydrazine and a cyclohexanone derivative is refluxed in the presence of an acid catalyst, such as glacial acetic acid or a Lewis acid.

-

The reaction initially forms a phenylhydrazone intermediate.

-

Upon heating, the phenylhydrazone undergoes a-sigmatropic rearrangement, followed by the elimination of ammonia to yield the final 2,3,4,9-tetrahydro-1H-carbazole derivative.

-

The product is typically purified by recrystallization.

Experimental Workflow for Synthesis:

In Vitro Cytotoxicity Assessment (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the tetrahydro-1H-carbazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Acetylcholinesterase Inhibition Assay (Ellman's Method):

Ellman's method is a widely used, simple, and rapid colorimetric method for determining cholinesterase activity.

Protocol:

-

Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer, pH 8.0), a solution of the substrate acetylthiocholine iodide (ATCI), and a solution of the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Assay Mixture: In a 96-well plate, combine the buffer, DTNB solution, and the test compound (tetrahydro-1H-carbazole derivative) at various concentrations.

-

Enzyme Addition: Add the acetylcholinesterase enzyme solution to initiate the reaction.

-

Substrate Addition: Add the ATCI solution to start the enzymatic reaction. The enzyme hydrolyzes ATCI to thiocholine.

-

Color Development: The thiocholine reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

-

Absorbance Measurement: Measure the absorbance of the yellow product kinetically at 412 nm using a microplate reader. The rate of color change is proportional to the enzyme activity, and the inhibition is calculated relative to a control without the inhibitor.

Conclusion

The 2,3,4,9-tetrahydro-1H-carbazole scaffold continues to be a fertile ground for the discovery of new drugs. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly attractive core for medicinal chemists. The insights provided in this guide, from quantitative activity data to detailed experimental protocols and pathway visualizations, are intended to support and accelerate further research and development in this promising area of drug discovery. Future efforts may focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their potent in vitro activities into successful clinical outcomes.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. google.com [google.com]

- 7. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. op.niscair.res.in [op.niscair.res.in]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 6-Phenyl-Tetrahydrocarbazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-phenyl-tetrahydrocarbazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the known biological targets of these compounds, presenting quantitative data, detailed experimental methodologies, and elucidating the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics based on this promising molecular framework.

Core Biological Targets and Quantitative Data

6-Phenyl-tetrahydrocarbazole derivatives have been investigated for their activity against several key biological targets implicated in various disease states, most notably in cancer and central nervous system disorders. The following sections and tables summarize the available quantitative data for these interactions.

Anticancer Activity

The antiproliferative effects of 6-phenyl-tetrahydrocarbazole compounds have been evaluated against various cancer cell lines. The primary mechanism of action is often attributed to the inhibition of enzymes crucial for cell cycle progression and DNA replication.

Table 1: Anticancer Activity of 6-Phenyl-Tetrahydrocarbazole Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Not Specified | A549 (Lung Carcinoma) | SRB | Data not available in provided search results | [1] |

| Not Specified | A498 (Kidney Carcinoma) | SRB | Data not available in provided search results | [1] |

IC50: Half-maximal inhibitory concentration. SRB: Sulforhodamine B assay.

Enzyme Inhibition

Topoisomerases are critical enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes, making them established targets for anticancer drugs. Certain carbazole derivatives have been shown to inhibit these enzymes.

Table 2: Topoisomerase Inhibition by Carbazole Derivatives

| Compound Class | Enzyme | Assay Type | Inhibition Data | Reference |

| Phenylcarbazole Derivatives | Topoisomerase I | DNA Relaxation | Qualitative Inhibition Observed | [2] |

| Carbazole-Thiosemicarbazone Hybrids | Topoisomerase II | DNA Relaxation & Decatenation | IC50 values in low µM range for some analogs | [3] |

Note: Specific IC50 values for 6-phenyl-tetrahydrocarbazole derivatives were not available in the provided search results. The data presented is for broader classes of carbazole compounds.

CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets.

Table 3: CDK Inhibition by Carbazole and Tetrahydroindazole Derivatives

| Compound Class | Target | Assay Type | Inhibition Data (IC50/Ki) | Reference |

| Flavone Derivatives (CDK1 Inhibitors) | CDK1/cyclin B | Kinase Assay | IC50 = 36.42 ± 1.12 µM for compound 2a | [4] |

| Tetrahydroindazole Derivatives | CDK2/cyclin A | Kinase Assay | Ki = 2.3 µM for hit compound | [5] |

Note: Data for direct inhibition of CDKs by 6-phenyl-tetrahydrocarbazole derivatives was not found in the search results. The presented data is for other heterocyclic scaffolds known to inhibit CDKs.

Central Nervous System (CNS) Activity

The 5-HT6 receptor, primarily expressed in the brain, is a target for the treatment of cognitive disorders and other CNS conditions. Tetrahydrocarbazole derivatives have been identified as potent antagonists of this receptor.

Table 4: 5-HT6 Receptor Binding Affinity of a Tetrahydrocarbazole Derivative

| Compound | Radioligand | Assay Type | Ki (nM) | pA2 | Reference |

| N(9)-(4-aminobenzenesulfonyl)-9H-1,2,3,4-tetrahydrocarbazole | [3H]-LSD | Radioligand Binding | 29 | 7.0 |

Ki: Inhibition constant. pA2: A measure of antagonist potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for the key experiments cited in this guide.

Sulforhodamine B (SRB) Cell Viability Assay

This colorimetric assay is used to determine cytotoxicity and cell proliferation based on the measurement of cellular protein content.[6][7][8]

Materials:

-

96-well microtiter plates

-

Adherent cancer cell lines

-

Complete cell culture medium

-

Test compounds (6-phenyl-tetrahydrocarbazole derivatives)

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for the desired exposure time (e.g., 48 or 72 hours).

-

Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates completely.

-

Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510-565 nm using a microplate reader. The optical density is proportional to the total protein content and thus the cell number.

Topoisomerase II DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.[9][10][11]

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase II enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

-

Test compounds

-

Loading dye

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled DNA, and the test compound at various concentrations.

-

Enzyme Addition: Add Topoisomerase II to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding loading dye containing a protein denaturant (e.g., SDS) and a proteinase (e.g., proteinase K).

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the supercoiled, relaxed, and nicked forms of the plasmid DNA.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA band compared to the control (enzyme without inhibitor), which should show a relaxed DNA band.

In Vitro CDK1/Cyclin B Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the CDK1/cyclin B complex.[12][13][14]

Materials:

-

Active CDK1/cyclin B enzyme complex

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

Substrate (e.g., Histone H1)

-

[γ-³²P]ATP or an antibody-based detection system

-

Test compounds

-

Phosphocellulose paper or materials for Western blotting

-

Scintillation counter or Western blotting imaging system

Procedure:

-

Reaction Mixture: In a reaction tube, combine the kinase assay buffer, the substrate, and the test compound at various concentrations.

-

Enzyme Addition: Add the CDK1/cyclin B enzyme to the mixture.

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate at 30°C for a specified time (e.g., 20-30 minutes).

-

Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper or by adding SDS-PAGE sample buffer.

-

Detection:

-

Radiometric: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.

-

Non-Radiometric (Western Blot): Run the reaction products on an SDS-PAGE gel, transfer to a membrane, and probe with a phospho-specific antibody against the substrate.

-

-

Data Analysis: Determine the extent of inhibition by comparing the activity in the presence of the test compound to the control.

Radioligand Binding Assay for 5-HT6 Receptor

This assay is used to determine the affinity of a compound for the 5-HT6 receptor by measuring its ability to displace a radiolabeled ligand.[15][16][17][18][19]

Materials:

-

Cell membranes expressing the human 5-HT6 receptor

-

Radioligand (e.g., [³H]-LSD)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)

-

Non-specific binding control (e.g., a high concentration of a known 5-HT6 ligand like serotonin)

-

Test compounds

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation fluid and counter

Procedure:

-

Incubation Setup: In a 96-well plate, combine the receptor-expressing membranes, the radioligand at a fixed concentration (typically at or below its Kd), and the test compound at a range of concentrations. For determining non-specific binding, use the non-specific control instead of the test compound.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The biological effects of 6-phenyl-tetrahydrocarbazole compounds are mediated through their interaction with specific cellular signaling pathways. While direct evidence for this specific class of compounds is still emerging, the known targets provide insights into the likely pathways involved.

Potential Signaling Pathways

-

PI3K/Akt Signaling Pathway: As inhibitors of receptor tyrosine kinases and other upstream activators can modulate this pathway, it is plausible that anticancer 6-phenyl-tetrahydrocarbazole derivatives could exert their effects through the PI3K/Akt pathway, which is central to cell survival, proliferation, and growth.[20]

-

MAPK Signaling Pathway: This pathway is another critical regulator of cell proliferation, differentiation, and apoptosis. Inhibition of upstream signaling components could lead to modulation of the MAPK cascade.

-

Serotonin 5-HT6 Receptor Signaling: As antagonists, these compounds would block the downstream signaling of the 5-HT6 receptor, which is coupled to adenylyl cyclase and leads to an increase in intracellular cyclic AMP (cAMP). By blocking this, they can modulate neuronal activity.

Visualizations of Workflows and Pathways

Conclusion

6-Phenyl-tetrahydrocarbazole compounds represent a versatile scaffold with significant potential for the development of novel therapeutics. Their activity against key cancer targets such as topoisomerases and CDKs, as well as their potent modulation of the 5-HT6 serotonin receptor, underscores their importance in drug discovery. This guide provides a foundational understanding of their biological targets, offering quantitative data and detailed experimental protocols to aid researchers in their ongoing investigations. Further exploration into the specific structure-activity relationships and the elucidation of their precise mechanisms of action on cellular signaling pathways will be crucial for the successful clinical translation of this promising class of molecules.

References

- 1. Synthesis and anticancer activity of new 1-substituted-6H-pyrido[4,3-b]carbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity and topoisomerase I/II inhibition of glycosylated 2-phenyl-indoles, 2-phenyl-benzo[b]thiophenes and 2-phenyl-benzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological studies of carbazole–thiosemicarbazone hybrids as potential topoisomerase II catalytic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. doaj.org [doaj.org]

- 7. youtube.com [youtube.com]

- 8. scribd.com [scribd.com]

- 9. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Ligand binding assay - Wikipedia [en.wikipedia.org]

- 19. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. PI3K/Akt Signaling Pathway - Articles - Scientific Research Publishing [scirp.org]

Spectroscopic Characterization of Novel Carbazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data, experimental protocols, and relevant biological signaling pathways associated with novel carbazole derivatives. The unique electronic and photophysical properties of the carbazole nucleus have made its derivatives a focal point in the development of new therapeutic agents and advanced materials. This document serves as a comprehensive resource for professionals engaged in the synthesis, characterization, and application of these promising compounds.

Spectroscopic Data of Novel Carbazole Derivatives

The following tables summarize the key spectroscopic data for representative novel carbazole derivatives with potential biological activity. This data is crucial for the structural elucidation and characterization of these compounds.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Compound | Ar-H (ppm) | N-CH₂ (ppm) | Other Protons (ppm) |

| WK-23 | 8.14 (d, J=7.6 Hz, 1H), 7.97 (dd, J=9.3, 2.6 Hz, 1H), 7.61-7.53 (m, 2H), 7.47-7.41 (m, 1H), 7.31-7.21 (m, 5H), 7.20-7.15 (m, 2H) | 4.42 (dd, J=14.8, 5.1 Hz, 1H), 4.23 (dd, J=14.8, 6.7 Hz, 1H) | 5.01 (s, 1H), 3.93 (p, J=5.7 Hz, 1H), 2.87 (h, J=7.0 Hz, 1H), 2.68 (dd, J=11.5, 7.1 Hz, 1H), 2.62 (dd, J=11.5, 7.1 Hz, 1H), 2.56 (dd, J=11.9, 5.1 Hz, 1H), 2.51 (d, J=6.7 Hz, 1H), 1.82 (s, 1H), 1.22 (d, J=7.0 Hz, 3H) |

| Compound 9 | 8.17 (d, J=7.7 Hz, 2H), 7.66 (d, J=8.2 Hz, 2H), 7.50-7.34 (m, 4H), 7.23 (t, J=7.5 Hz, 2H), 6.94 (dd, J=8.6, 1.3 Hz, 2H) | 5.41 (d, J=17.2 Hz, 1H), 5.27 (d, J=17.3 Hz, 1H) | 11.38 (s, 1H), 4.20 (s, 2H) |

| Compound 10 | 8.20 (d, J=7.8 Hz, 2H), 7.72 (d, J=8.2 Hz, 2H), 7.57-7.49 (m, 3H), 7.34-7.21 (m, 2H) | 5.81 (s, 2H) | 13.40 (s, 1H) |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Compound | Aromatic C (ppm) | N-CH₂ (ppm) | Other Carbons (ppm) |

| WK-23 | 140.8, 126.1, 122.7, 120.6, 119.5, 109.8 | 44.1 | Not explicitly provided |

| Compound 9 | 168.75, 167.15, 153.15, 146.68, 141.00, 129.90, 129.10, 126.14, 123.08, 122.83, 120.62, 119.71, 110.04 | 44.51 | 30.59 |

| Compound 10 | 161.80, 154.57, 140.38, 126.49, 123.02, 120.82, 120.28, 110.16 | 38.59 | 30.90 |

Table 3: FT-IR and Mass Spectrometry Data

| Compound | FT-IR (KBr, cm⁻¹) | Mass Spec (HRMS) [M+H]⁺ |

| WK-23 | 2960, 1589, 1486, 1462, 1279, 1162, 1099, 884, 793, 700 | calcd for C₂₄H₂₆FN₂O: 377.2029, found: 377.2006 |

| Compound 9 | Not explicitly provided | calcd for C₂₃H₁₈ClN₄O₂S: 449.0761, found: 449.0876 |

| Compound 10 | Not explicitly provided | calcd for C₁₅H₁₂N₃O₂: 266.0851, found: 266.0917 |

Experimental Protocols

The synthesis and spectroscopic analysis of novel carbazole derivatives involve a series of well-defined procedures. The following sections provide a detailed methodology for these key experiments.

General Synthesis of Carbazole Derivatives

The synthesis of carbazole derivatives can be achieved through various methods, with one common approach being the reaction of a substituted carbazole with an appropriate electrophile. For instance, N-alkylation can be performed by reacting the carbazole with an alkyl halide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a suitable solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is typically stirred at room temperature or heated to ensure completion. Upon completion, the product is isolated by extraction and purified using column chromatography on silica gel.

Spectroscopic Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are essential for determining the detailed molecular structure of the synthesized compounds.

-

Sample Preparation : For a typical ¹H NMR spectrum, 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For ¹³C NMR, a more concentrated sample of 20-50 mg is often required. The sample is placed in a 5 mm NMR tube.

-

Instrumentation : Spectra are recorded on a spectrometer, such as a Bruker Avance 400 MHz instrument.

-

Data Acquisition : ¹H NMR spectra are typically acquired with 16 to 32 scans, while ¹³C NMR spectra may require several hundred to a few thousand scans due to the lower natural abundance of the ¹³C isotope. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation : For solid samples, a small amount of the compound (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid or liquid sample is placed directly on the ATR crystal.

-

Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer or a similar instrument is used.

-

Data Acquisition : The spectrum is typically recorded over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups.

Mass spectrometry is employed to determine the molecular weight and elemental composition of the synthesized compounds.

-

Sample Preparation : A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation : High-Resolution Mass Spectrometry (HRMS) is often performed on an instrument like a Thermo-Fisher LTQ Orbitrap XL, using electrospray ionization (ESI) as the ionization technique.

-

Data Acquisition : The instrument is operated in the positive or negative ion mode to detect the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, respectively. The high resolution of the instrument allows for the determination of the exact mass, which can be used to confirm the molecular formula.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key processes related to the study of novel carbazole derivatives.